molecular formula C5H9NO B1307477 2-Oxa-5-azabicyclo[2.2.1]heptane CAS No. 279-33-4

2-Oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B1307477
CAS No.: 279-33-4
M. Wt: 99.13 g/mol
InChI Key: DIQOUXNTSMWQSA-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

2-Oxa-5-azabicyclo[2.2.1]heptane derivatives have been synthesized from hydroxy-L-proline, with their nuclear magnetic resonance (NMR) spectra analyzed to understand molecular structure and behavior. This research provides insights into the molecular dynamics of these compounds, particularly in terms of energy barriers for certain molecular rotations (Portoghese & Turcotte, 1971).

Development of Functional Analogues

Researchers have developed a method to synthesize C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which are analogues of γ-amino butyric acid (GABA). This method, which uses 4R-hydroxy-l-proline as a starting point, has led to the creation of backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).

Medicinal Chemistry Applications

The synthesis of novel morpholine amino acids, including this compound-4-carboxylic acid, has been achieved. These compounds can serve as compact modules in medicinal chemistry, potentially altering the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Safety and Hazards

The compound is corrosive and poses a danger . It can cause skin burns and eye damage . It is harmful if swallowed and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQOUXNTSMWQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394302
Record name 2-oxa-5-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279-33-4
Record name 2-oxa-5-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 2-Oxa-5-azabicyclo[2.2.1]heptane in medicinal chemistry?

A1: this compound serves as a valuable scaffold in medicinal chemistry due to its resemblance to morpholine. This bicyclic structure offers rigidity and can be further functionalized, making it a promising building block for designing novel compounds. Researchers have explored its use in creating constrained analogs of GABA, a neurotransmitter with known therapeutic targets [, ].

Q2: Can you provide examples of how this compound has been modified to create potential drug candidates?

A2: Researchers have successfully synthesized C-3 disubstituted 2-Oxa-5-azabicyclo[2.2.1]heptanes, introducing various alkyls or aryls at the C-3 position []. This approach led to the development of constrained analogs of baclofen and pregabalin, both FDA-approved drugs []. These structural modifications aim to modulate the compound's interactions with biological targets and potentially improve its pharmacological properties.

Q3: How has the absolute stereochemistry of this compound derivatives been confirmed?

A3: In the synthesis of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, the absolute structure was determined by single-crystal X-ray diffraction analysis. The unchanging chiral center throughout the synthesis further validated the assigned absolute configuration []. Understanding the stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities.

Q4: Beyond serving as GABA analogs, are there other potential applications for this compound derivatives?

A4: Yes, research suggests that this compound derivatives, particularly the thione analogs like (±)-2-Oxa-5-azabicyclo[2.2.1]heptane-6-thione, hold promise as synthons. These compounds can be further reacted and elaborated to create diverse heteroaryl-annulated bicyclic morpholines, expanding their potential applications in medicinal chemistry [].

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